3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

Catalog No.
S14159929
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-...

Product Name

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

IUPAC Name

3-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-14-7-8-15-6-5-12-4-2-3-9(11)10(12)13/h2-4H,5-8,11H2,1H3

InChI Key

YLRVEKWSHXEKNJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=CC=C(C1=O)N

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a CAS number of 1249057-53-1. This compound is characterized by the presence of a pyridine ring substituted with an amino group and an ethoxy group, specifically a 2-methoxyethyl side chain. The structure indicates potential for various chemical interactions due to the functional groups present, making it a candidate for research in medicinal chemistry and related fields.

The reactivity of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one can be attributed to its amino and hydroxyl functionalities. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can also undergo acylation reactions, forming amides which may enhance biological activity.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions or serve as a site for further functionalization.

The synthesis of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring: Starting from suitable precursors, a pyridine ring is constructed through cyclization reactions.
  • Introduction of Functional Groups: The amino and methoxyethyl groups are introduced via nucleophilic substitution or other functionalization methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (typically 95% or higher).

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development targeting specific biological pathways.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: May serve as an intermediate in synthesizing novel materials with specific properties.

Interaction studies are crucial for understanding how 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing biological activity against various cell lines to determine efficacy and toxicity.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one. Here are some notable examples:

Compound NameStructureKey Differences
3-Amino-phenolC6H7NLacks the pyridine ring; primarily exhibits phenolic properties.
4-Amino-pyridineC5H6N2Contains an amino group at position four instead of three; different biological activity profile.
5-Methoxy-pyrimidin-4-aminoC7H9N3OFeatures a pyrimidine ring instead of pyridine; different reactivity due to nitrogen placement.

Uniqueness

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and its structural framework, which may lead to distinct pharmacological profiles not observed in other similar compounds. Its ethoxy substitution enhances solubility and may influence metabolic pathways compared to other pyridine derivatives.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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